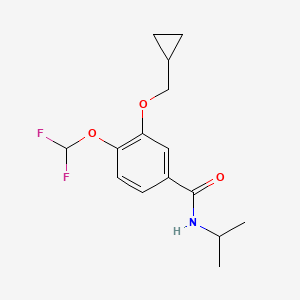

3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FCPR03 involves several steps, starting with the preparation of the core benzamide structure. The key steps include:

Formation of the benzamide core: This involves the reaction of an appropriate aniline derivative with a suitable acylating agent.

Introduction of the cyclopropylmethoxy group: This step typically involves the reaction of the benzamide intermediate with cyclopropylmethanol under basic conditions.

Introduction of the difluoromethoxy group: This is achieved by reacting the intermediate with a difluoromethylating agent

Industrial Production Methods

Industrial production of FCPR03 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

FCPR03 undergoes several types of chemical reactions, including:

Oxidation: FCPR03 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: FCPR03 can undergo substitution reactions, particularly at the benzamide core

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles

Major Products

Scientific Research Applications

FCPR03 has a wide range of scientific research applications, including:

Biology: Employed in studies investigating the role of phosphodiesterase 4 in cellular signaling pathways and its impact on cell viability and apoptosis

Medicine: Explored as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases, as well as for its antidepressant-like effects

Industry: Utilized in the development of new drugs targeting phosphodiesterase 4 for various therapeutic applications

Mechanism of Action

FCPR03 exerts its effects by selectively inhibiting phosphodiesterase 4, leading to an increase in intracellular cAMP levels. This activation of the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway results in various downstream effects, including the inhibition of nuclear factor kappa B (NF-κB) and the activation of protein kinase B (AKT) and glycogen synthase kinase-3β (GSK3β). These molecular targets and pathways are involved in the compound’s anti-inflammatory, neuroprotective, and antidepressant-like effects .

Comparison with Similar Compounds

Similar Compounds

Rolipram: Another selective phosphodiesterase 4 inhibitor with similar neuroprotective and anti-inflammatory effects but with higher emetic potential.

Roflumilast: A selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) with similar anti-inflammatory effects.

Uniqueness of FCPR03

FCPR03 is unique due to its high selectivity for phosphodiesterase 4 and its significantly lower emetic potential compared to other phosphodiesterase 4 inhibitors. This makes it a promising candidate for further research and potential therapeutic applications .

Biological Activity

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes the latest findings on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Empirical Formula : C12H12F2O4

- Molecular Weight : 258.22 g/mol

- CAS Number : 162401-62-9

These properties suggest a complex structure that may interact with biological targets effectively.

Antitumor Activity

Research has highlighted the antitumor potential of compounds similar to this compound. Pyrazole derivatives, in particular, have demonstrated inhibitory effects against various cancer cell lines. For instance, studies have shown that certain pyrazole carboxamides exhibit significant activity against BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .

Anti-inflammatory Effects

Compounds within this chemical class have been noted for their anti-inflammatory properties. A review indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, reducing inflammation in various models . This suggests a potential therapeutic application in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, with several derivatives showing promising results against a range of pathogens. For example, specific pyrazole derivatives have demonstrated effective antifungal activity against phytopathogenic fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

- Functional Groups : The presence of difluoromethoxy and cyclopropylmethoxy groups appears to enhance binding affinity to biological targets.

- Substituent Positioning : The location of substituents on the aromatic ring significantly affects the compound's activity profile.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibitory effects on cancer cells | |

| Anti-inflammatory | Reduced pro-inflammatory cytokines | |

| Antimicrobial | Effective against fungal pathogens |

Case Study 1: Antitumor Efficacy

In a recent study involving a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited potent activity against human cancer cell lines. The study utilized both in vitro and in vivo models to assess the therapeutic potential and mechanism of action, confirming the role of specific molecular interactions with target proteins involved in tumor growth .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they could significantly lower levels of inflammatory markers in animal models. This study provided insights into the molecular pathways affected by these compounds, suggesting their potential use in treating chronic inflammatory conditions .

Properties

Molecular Formula |

C15H19F2NO3 |

|---|---|

Molecular Weight |

299.31 g/mol |

IUPAC Name |

3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C15H19F2NO3/c1-9(2)18-14(19)11-5-6-12(21-15(16)17)13(7-11)20-8-10-3-4-10/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,18,19) |

InChI Key |

DLTIJXDCEGNJEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OCC2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.